6-(4-Ethoxy-3-fluorobenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane
Description
Properties
IUPAC Name |
6-(4-ethoxy-3-fluorophenyl)sulfonyl-2,2-difluoro-6-azaspiro[2.5]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO3S/c1-2-22-13-4-3-11(9-12(13)16)23(20,21)19-7-5-14(6-8-19)10-15(14,17)18/h3-4,9H,2,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMWNWJIRMEMIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC3(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethoxy-3-fluorobenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a cyclopentane derivative.
Introduction of the Fluorobenzene Sulfonyl Group: This step involves the sulfonylation of the spirocyclic core using a reagent like 4-ethoxy-3-fluorobenzenesulfonyl chloride under basic conditions.
Incorporation of the Difluoro Group: The difluoro group can be introduced through a fluorination reaction using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethoxy-3-fluorobenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzene ring, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Amino or thiol-substituted benzene derivatives
Scientific Research Applications
6-(4-Ethoxy-3-fluorobenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-(4-Ethoxy-3-fluorobenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The compound’s sulfonyl and fluorine groups can form strong interactions with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Sulfonyl vs. This may enhance interactions with serine/threonine kinases or proteases .
Halogen Substitution: Fluorine and chlorine at the benzene ring modulate electron-withdrawing effects and lipophilicity.
Spiro Ring Modifications : The 1-oxa variant (e.g., 1-oxa-6-azaspiro[2.5]octane) replaces a carbon with oxygen, altering ring strain and solubility .
Q & A
What are the critical steps in synthesizing 6-(4-Ethoxy-3-fluorobenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane?
Level: Basic
Answer:
The synthesis involves three key steps:
Spirocyclic Core Formation : Construct the 1,1-difluoro-6-azaspiro[2.5]octane ring via cyclization of a fluorinated amine with a ketone or epoxide precursor under anhydrous conditions.
Sulfonylation : Introduce the 4-ethoxy-3-fluorobenzenesulfonyl group using a sulfonyl chloride derivative in a nucleophilic substitution reaction, typically in dichloromethane or THF with a base (e.g., triethylamine).
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization for high-purity isolation. Structural validation requires -NMR, -NMR, and LC-MS to confirm spirocyclic geometry and sulfonyl group orientation .
How can researchers optimize the sulfonylation reaction yield?
Level: Advanced
Answer:
Optimization strategies include:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or phase-transfer catalysts to enhance sulfonyl group coupling efficiency.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (THF) to balance reaction rate and byproduct formation.
- Temperature Control : Perform the reaction at 0–5°C to minimize thermal degradation of the sulfonyl chloride intermediate.
- Stoichiometry : Use a 1.2–1.5 molar excess of sulfonyl chloride to ensure complete substitution.
A representative optimization table is shown below:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, RT, 1:1 ratio | 45 | 85 |
| THF, 0°C, 1:1.2 ratio | 72 | 92 |
| THF + ZnCl, 0°C | 88 | 95 |
Refer to sulfonylation protocols in spirocyclic systems for further guidance .
What analytical techniques confirm the spirocyclic structure and substituent positions?
Level: Basic
Answer:
- NMR Spectroscopy :
- -NMR: Identify axial/equatorial proton splitting patterns (e.g., δ 3.8–4.2 ppm for spirocyclic NH) and coupling constants () to distinguish chair vs. boat conformations.
- -NMR: Resolve fluorine environments (e.g., δ -110 to -120 ppm for benzenesulfonyl-F vs. δ -180 to -190 ppm for spiro-F).
- X-ray Crystallography : Definitive proof of spirocyclic geometry and sulfonyl group orientation via single-crystal analysis.
- LC-MS : Confirm molecular ion peaks (e.g., [M+H] at m/z 406.1) and fragmentation patterns .
How to address discrepancies in 1H^1 \text{H}1H-NMR data for spirocyclic conformers?
Level: Advanced
Answer:
Conflicting NMR signals may arise from dynamic ring puckering or solvent-induced conformational shifts. Mitigation strategies:
Variable-Temperature NMR : Perform experiments from 25°C to -60°C to "freeze" conformers and resolve split signals.
Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) for dominant conformers.
Deuterated Solvent Screening : Test CDCl, DMSO-d, and toluene-d to identify solvent effects on ring dynamics .
Which biological targets are prioritized for this compound?
Level: Advanced
Answer:
Structural analogs (e.g., benzo[d][1,3]dioxol-5-yl derivatives) suggest potential activity against:
- Kinase Inhibitors : EGFR or VEGFR-2 due to sulfonyl group’s ATP-binding pocket affinity.
- GPCRs : Serotonin receptors (5-HT/5-HT) modulated by spirocyclic amines.
- Enzymatic Assays : Test inhibition of carbonic anhydrase (fluorinated sulfonamides) or cytochrome P450 isoforms.
Validate via competitive binding assays (SPR, ITC) and docking studies using PDB structures (e.g., 1M17 for EGFR) .
What strategies mitigate thermal instability during storage?
Level: Basic
Answer:
- Storage Conditions : Store at -20°C under argon in amber vials to prevent light/oxygen degradation.
- Lyophilization : For long-term stability, lyophilize the compound as a hydrochloride salt.
- Excipient Screening : Add antioxidants (e.g., BHT) or cyclodextrins to aqueous solutions to enhance shelf life .
How to resolve contradictions in biological assay results across studies?
Level: Advanced
Answer:
Discrepancies may arise from impurity profiles, assay conditions, or metabolite interference. Solutions:
Repurification : Re-isolate the compound via preparative HPLC (C18 column, 0.1% TFA/ACN gradient).
Metabolite Identification : Use HR-MS/MS to detect degradation products (e.g., des-ethoxy or oxidized species).
Assay Standardization : Harmonize protocols (e.g., ATP concentration in kinase assays) across labs .
What computational methods model the compound’s conformational flexibility?
Level: Advanced
Answer:
- Molecular Dynamics (MD) : Simulate spirocyclic ring puckering in explicit solvent (e.g., water, hexane) using AMBER or GROMACS.
- Docking Studies : Employ AutoDock Vina to predict binding poses in target proteins (e.g., PDB 3POZ for 5-HT).
- QM/MM Calculations : Combine DFT (B3LYP) for the ligand with molecular mechanics for the protein active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
